Pentanediamide

Supramolecular Chemistry Host-Guest Complexation Fluorimetric Binding Assays

Choose Pentanediamide (Glutaramide) as your strategic C5-diamide linker. The five‑carbon backbone delivers intermediate binding affinity (K=13,010 dm³ mol⁻¹) – stronger than malonamide (K=11,000) yet avoids the excessive complexation of succinamide (K=16,700) in β-cyclodextrin dimers. In nuclear waste treatment research, pentanediamide-based extractants match succinamide performance for U(VI) recovery, outperforming malonamide systems. Well-defined orthorhombic crystallography (Pna2₁, a=17.218 Å, b=4.489 Å, c=18.124 Å) ensures rapid identity verification by XRD. Select this differentiated building block for reproducible coordination chemistry and supramolecular design.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 3424-60-0
Cat. No. B1580538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentanediamide
CAS3424-60-0
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC(CC(=O)N)CC(=O)N
InChIInChI=1S/C5H10N2O2/c6-4(8)2-1-3-5(7)9/h1-3H2,(H2,6,8)(H2,7,9)
InChIKeyRCCYSVYHULFYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentanediamide (Glutaramide) CAS 3424-60-0: Properties and Core Identity for Research Sourcing


Pentanediamide (CAS 3424-60-0), commonly referred to as glutaramide, is a saturated aliphatic diamide with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol [1]. It belongs to the homologous series of linear dicarboxylic acid diamides and features a five-carbon backbone terminated by two primary amide groups . Key computed physicochemical properties include an XLogP3-AA value of -1.7, a topological polar surface area of 86.2 Ų, and a predicted melting point range of 167–168 °C (determined in ethanol) [1]. This compound serves as a fundamental building block in organic synthesis, coordination chemistry, and the preparation of specialized diamide derivatives for both industrial and biomedical research applications .

Why Pentanediamide Cannot Be Casually Substituted with Succinamide or Adipamide


Although pentanediamide belongs to a well-characterized homologous series of linear aliphatic diamides (alongside malonamide, succinamide, and adipamide), simple substitution is not straightforward. Chain-length-dependent variations in molecular conformation, hydrogen-bonding capacity, and supramolecular packing significantly impact the compound's performance in specific applications [1]. For instance, the five-carbon backbone of pentanediamide yields distinct conformational preferences and crystal packing arrangements relative to its four-carbon (succinamide) and six-carbon (adipamide) counterparts, which can directly influence binding thermodynamics and extraction efficiency in coordination chemistry settings [1][2]. The quantitative evidence provided below substantiates why selecting the correct diamide chain length is a critical scientific and procurement decision rather than an arbitrary choice.

Pentanediamide (Glutaramide) Quantitative Differentiation Evidence Versus Close Analogs


Stability Constant Comparison: Glutaramide vs. Succinamide vs. Malonamide in β-Cyclodextrin Dimer Complexes

A direct head-to-head fluorimetric study demonstrated that β-cyclodextrin dimers linked by a glutaramide spacer exhibit a stability constant (K) of 13,010 ± 20 dm³ mol⁻¹ for complexation with 6-(p-toluidinyl)naphthalene-2-sulfonate (TNS⁻). This value is significantly lower than that observed for the succinamide-linked dimer (16,700 ± 20 dm³ mol⁻¹) and the malonamide-linked dimer (11,000 ± 10 dm³ mol⁻¹), underscoring the non-linear relationship between linker chain length and binding affinity [1].

Supramolecular Chemistry Host-Guest Complexation Fluorimetric Binding Assays

Metal Extraction Efficiency: Glutaramides vs. Malonamides for Uranium (VI) Recovery

In a comparative vibrational spectroscopy study of amidic extractants for nuclear waste treatment, glutaramides and succinamides were demonstrated to be equally effective in the formation and subsequent extraction of uranium (VI) complexes from aqueous nitric acid solutions. In contrast, malonamides were found to be significantly less effective in accomplishing this separation [1]. While no quantitative extraction percentages are reported in the abstract, the qualitative ranking—glutaramide/succinamide >> malonamide—provides a clear class-level inference regarding the superior performance of five- and four-carbon diamides over the three-carbon analog in actinide coordination chemistry.

Nuclear Fuel Reprocessing Solvent Extraction Actinide Coordination Chemistry

Crystallographic Conformational Data: Unique Solid-State Geometry of Pentanediamide

Single-crystal X-ray diffraction analysis of pentanediamide reveals an orthorhombic crystal system (space group Pna2₁) with unit cell parameters a = 17.218 Å, b = 4.489 Å, c = 18.124 Å, volume = 1400.8 ų, and Z = 8 [1]. The molecule adopts two nearly identical conformational states in the solid state (State A: φ = 93.2°, φ' = 77.0°; State B: φ = 90.6°, φ' = 79.6°), both characterized by planar trans amide functions [1]. While no direct crystallographic comparator data is provided for succinamide or adipamide in the same source, this structural information constitutes supporting evidence for the compound's identity verification and serves as a reference for computational modeling of diamide conformations.

X-ray Crystallography Retro-Peptide Conformation Solid-State Structural Analysis

Optimal Application Scenarios for Pentanediamide Based on Verified Differentiation Evidence


Supramolecular Host Design Requiring Moderate Binding Affinity

In applications involving β-cyclodextrin dimers or related supramolecular host architectures, pentanediamide provides an intermediate binding affinity for guest molecules such as TNS⁻ (K = 13,010 dm³ mol⁻¹). This positions it as a 'middle-ground' linker choice when succinamide-linked dimers (K = 16,700 dm³ mol⁻¹) would produce excessively strong complexation and malonamide-linked dimers (K = 11,000 dm³ mol⁻¹) would yield insufficient host-guest stability [3].

Nuclear Fuel Cycle Research: Actinide/Lanthanide Separation Systems

For the development of amidic extractants targeting uranium (VI) and related actinides from nitric acid media, pentanediamide-based ligands offer extraction performance on par with succinamide-based systems and superior to malonamide-based alternatives [3]. This makes pentanediamide a viable scaffold for designing novel extractants in nuclear waste treatment and fuel reprocessing research, where the five-carbon backbone may provide a favorable balance between lipophilicity and metal coordination geometry.

Quality Control and Structural Verification of Diamide Building Blocks

The well-defined crystallographic parameters of pentanediamide (orthorhombic Pna2₁, a = 17.218 Å, b = 4.489 Å, c = 18.124 Å) enable rapid identity confirmation via powder X-ray diffraction or single-crystal analysis [3]. This is particularly valuable for procurement verification and batch-to-batch consistency assessment in research settings where the precise solid-state form of the diamide linker is critical to experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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